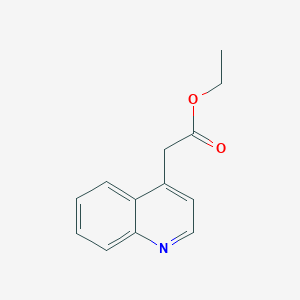

Ethyl 2-(quinolin-4-YL)acetate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-quinolin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYCHRONYVXKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388242 | |

| Record name | ETHYL 2-(QUINOLIN-4-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-81-5 | |

| Record name | ETHYL 2-(QUINOLIN-4-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

Several named reactions have become fundamental in the synthesis of quinolines. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. semanticscholar.orgrsc.org

Gould–Jacobs Reaction and its Derivatives

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgiipseries.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.orgwikiwand.com This intermediate then undergoes a thermally induced 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline, which predominantly exists in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation produce the final 4-hydroxyquinoline. wikipedia.orgwikiwand.com

The reaction mechanism involves a nucleophilic attack by the amine nitrogen on the malonic ester derivative, followed by the elimination of ethanol (B145695) to form the condensation product. wikiwand.com A subsequent 6-electron cyclization with the loss of another ethanol molecule leads to the formation of the quinoline ring system. wikiwand.com The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com This methodology has been instrumental in the synthesis of various biologically active compounds, including antimalarials and antibiotics like rosoxacin (B1680725) and oxolinic acid. wikipedia.orgiipseries.org

Table 1: Key Aspects of the Gould-Jacobs Reaction

| Feature | Description |

| Reactants | Aniline and an alkoxymethylenemalonic ester or acyl malonic ester. wikipedia.org |

| Key Intermediate | Anilidomethylenemalonic ester. wikipedia.org |

| Product | 4-hydroxyquinoline derivatives. wikipedia.org |

| Mechanism | Condensation followed by a 6-electron cyclization. wikipedia.orgwikiwand.com |

| Applications | Synthesis of antimalarials and antibiotics. wikipedia.orgiipseries.org |

Conrad–Limpach Synthesis Variations

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist as 4-quinolones). wikipedia.orgscribd.com The reaction proceeds through the formation of a Schiff base intermediate. wikipedia.org The regioselectivity of this reaction is temperature-dependent. At lower temperatures, the reaction favors the formation of 4-quinolones, while at higher temperatures (around 140 °C), the Knorr quinoline synthesis variation occurs, leading to the formation of 2-hydroxyquinolines (2-quinolones). wikipedia.orgquimicaorganica.org This is because at higher temperatures, the aniline attacks the ester group of the β-ketoester, forming a β-keto acid anilide, which then cyclizes to the 2-quinolone. wikipedia.org The use of high-boiling inert solvents, such as mineral oil, can significantly improve the yields of the cyclization step. wikipedia.orgnih.gov

Table 2: Conrad-Limpach Synthesis at a Glance

| Feature | Description |

| Reactants | Anilines and β-ketoesters. wikipedia.org |

| Products | 4-Hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) depending on temperature. wikipedia.org |

| Key Intermediate | Schiff base. wikipedia.org |

| Conditions | Temperature dependent; high-boiling solvents improve yield. wikipedia.orgnih.gov |

Friedländer Synthesis and its Modifications

The Friedländer synthesis is a straightforward method for producing quinolines by the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comjk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases. jk-sci.com A significant advantage of this method is the unambiguous regiochemistry when using o-aminobenzophenones or other non-symmetrical ketones. However, a limitation arises with unsymmetrical ketones, where the regioselectivity can be a concern. acs.org To overcome issues like self-condensation of the 2-aminobenzaldehyde, modifications such as the Borsche modification, which utilizes N-acyl derivatives, have been developed. acs.org Modern variations also include the use of transition metal catalysts like ruthenium, which allows for the synthesis to proceed from 2-aminobenzyl alcohols. jk-sci.com

Table 3: Overview of the Friedländer Synthesis

| Feature | Description |

| Reactants | o-Aminoaryl aldehyde or ketone and a compound with an α-methylene carbonyl group. organic-chemistry.org |

| Catalysts | Acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydroxide). jk-sci.comorganic-chemistry.org |

| Product | Substituted quinolines. jk-sci.com |

| Modifications | Borsche modification, use of transition metal catalysts. jk-sci.comacs.org |

Skraup and Doebner-Miller Syntheses

The Skraup synthesis is one of the oldest methods for preparing quinoline itself. It involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, typically nitrobenzene. numberanalytics.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. numberanalytics.comiipseries.org This method offers greater flexibility and often provides higher yields of substituted quinolines. numberanalytics.com For instance, aniline can react with an α,β-unsaturated carbonyl compound in the presence of a strong acid like hydrochloric acid to yield 2,4-disubstituted quinoline derivatives. iipseries.org

Table 4: Comparison of Skraup and Doebner-Miller Syntheses

| Reaction | Key Reactants | Product |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent. numberanalytics.comiipseries.org | Quinoline. numberanalytics.com |

| Doebner-Miller Synthesis | Aniline, α,β-unsaturated aldehyde or ketone, acid catalyst. numberanalytics.comiipseries.org | Substituted quinolines. numberanalytics.com |

Targeted Synthesis of Ethyl 2-(quinolin-4-YL)acetate and Analogues

The synthesis of this compound often utilizes pre-formed quinoline systems that are subsequently functionalized at the 4-position.

Nucleophilic Aromatic Substitution Reactions on 4-Chloroquinolines

A common and effective strategy for the synthesis of this compound and its analogues involves the nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) precursor. mdpi.com This precursor is typically synthesized from the corresponding 4-hydroxyquinoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com

The 4-chloroquinoline is then reacted with a suitable nucleophile. For the synthesis of this compound, the nucleophile is the enolate of diethyl malonate or a similar carbanionic species. In a typical procedure, sodium hydride is used to deprotonate diethyl methylmalonate in a solvent like dimethylformamide (DMF). mdpi.com The resulting sodiomethylmalonate then displaces the chloride at the 4-position of the quinoline ring. mdpi.com This reaction is often carried out at elevated temperatures, such as refluxing in DMF. mdpi.com While nucleophilic substitution reactions on haloquinolines are well-documented, this specific application to produce substituted ethyl 2-(quinolin-4-yl)propanoates has been reported as a novel approach. mdpi.com

Strategies Involving Ethyl Acetate (B1210297) and Quinoline Precursors

The synthesis of this compound and its derivatives can be achieved through various strategies that utilize ethyl acetate or related malonate esters as key building blocks. One prominent method is the Gould-Jacobs reaction, which serves as a foundational approach for constructing the quinoline core. This reaction typically begins with the condensation of anilines with diethyl 2-(ethoxymethylene)malonate, leading to an intermediate anilinomethylenemalonate. Subsequent thermal cyclization, hydrolysis, and decarboxylation yield 4-hydroxyquinolines. mdpi.com These intermediates can then be converted into 4-chloroquinolines by reacting with reagents like phosphorus oxychloride. The final step involves a nucleophilic aromatic substitution reaction where the 4-chloroquinoline is treated with a nucleophile such as diethyl sodiomethylmalonate, followed by a de-ethoxycarbonylation step (the Krapcho reaction) to produce the target ethyl 2-(quinolin-4-yl)propanoates, a closely related structure. mdpi.com

Another approach involves the aldol (B89426) condensation of an aldehyde with ethyl acetate under strongly basic conditions, such as using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), to generate a butenoate intermediate which can then undergo cyclization to form the quinoline ring system. scispace.com

A summary of a synthetic route to a related propanoate ester is detailed below:

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Gould-Jacobs Reaction | Anilines, Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxyquinolines |

| 2 | Chlorination | Phosphorus oxychloride | 4-Chloroquinolines |

| 3 | Nucleophilic Substitution | Diethyl sodiomethylmalonate, DMF | Diethyl 2-(quinolin-4-yl)methylmalonate derivatives |

| 4 | Krapcho Reaction | Heat | Ethyl 2-(quinolin-4-yl)propanoate derivatives |

Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex heterocyclic structures like quinolines from simple starting materials in a single step. researchgate.net These reactions are highly valued in synthetic chemistry for their ability to rapidly generate molecular diversity while minimizing waste and purification steps. researchgate.net

For the construction of quinoline-based scaffolds, various MCRs have been developed. For instance, a one-pot, four-component condensation reaction can be employed using 2-chloroquinoline-3-carbaldehydes, arylamines, acetylenedicarboxylates, and a C-H activated compound like ethyl cyanoacetate (B8463686) to produce highly functionalized quinolinyl 1,4-dihydropyridines in moderate to excellent yields. researchgate.net Although not a direct synthesis of this compound, this demonstrates the power of MCRs in building complex molecules around a quinoline core. The Lévy reaction, a copper-catalyzed three-component reaction of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides, exemplifies the generation of an indolo-2,3-quinodimethane intermediate that undergoes a [4+2] cycloaddition, showcasing a strategy that can be adapted for various quinoline syntheses. beilstein-journals.org

Ionic liquids are sometimes employed as green reaction media and catalysts for MCRs, facilitating the synthesis of fused heterocyclic systems in high yields and with short reaction times. mdpi.com The Ugi four-component reaction is another powerful MCR that has been used to synthesize quinoline-based peptides under microwave irradiation, combining a quinoline-3-carbaldehyde, an amine, an isocyanide, and a carboxylic acid. preprints.org

Catalysis in Quinoline Synthesis

Palladium-Catalyzed Dehydrogenative Coupling

Palladium-catalyzed C-H activation and dehydrogenative coupling represent a powerful and modern strategy for constructing the quinoline core. This approach allows for the formation of 4-substituted quinolines from butenyl aniline precursors in a one-pot reaction. mdpi.com The process involves an intramolecular C-H alkenylation, where a palladium(II) catalyst facilitates the cyclization. mdpi.com

The reaction conditions can be tuned to selectively yield either the fully aromatized quinoline or the corresponding 1,2-dihydroquinoline (B8789712). mdpi.com For the synthesis of 4-substituted quinolines, the reaction is typically carried out in acetic acid at elevated temperatures (e.g., 70 °C) in the presence of an oxidant and a co-catalyst system. mdpi.com

A typical catalytic system includes a palladium source, such as PdCl₂(CH₃CN)₂ or Pd(OAc)₂, a copper co-catalyst like Cu(OAc)₂, and an oxidant such as N-fluoro-2,4,6-trimethylpyridinium triflate (F⁺). The presence of an acid, like p-toluenesulfonic acid (TsOH), is often beneficial. mdpi.com

Table 1: Example of Palladium-Catalyzed Synthesis of a 4-Substituted Quinoline mdpi.com

| Substrate | Catalyst System | Solvent | Temp. | Time | Product | Yield |

| 3,5-Dimethoxy-N-(pent-4-en-2-yl)aniline | PdCl₂(CH₃CN)₂, Cu(OAc)₂, F⁺, TsOH | Acetic Acid | 70 °C | 5.5 h | Methyl 2-(5,7-dimethoxyquinolin-4-yl)acetate | 62% |

Copper-Mediated and Rhodium-Catalyzed Approaches

Copper and rhodium catalysts provide alternative and highly effective routes for the synthesis of quinoline scaffolds, often through different mechanistic pathways than palladium.

Copper-Mediated Approaches: Copper catalysis is widely used for synthesizing quinolines due to its low cost and versatile reactivity. organic-chemistry.org Copper-catalyzed methods include one-pot domino reactions that can proceed via C-H bond activation. nih.gov For example, a Cu₂-based metal-organic framework (Cu₂-MOF) has been shown to be a highly active and reusable heterogeneous catalyst for the synthesis of 3-aroylquinolines from 2-aminobenzylalcohols and propiophenones. nih.gov Another efficient method is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid under aerobic conditions, which produces 2-substituted quinolines with high functional-group tolerance. organic-chemistry.org Copper(II) acetate (Cu(OAc)₂) is a common catalyst used in these transformations, often in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org

Rhodium-Catalyzed Approaches: Rhodium catalysts, particularly cationic rhodium(III) complexes like [Cp*Rh(III)], are highly effective for C-H activation and annulation reactions to form heterocyclic systems. orgsyn.orgresearchgate.net These reactions can proceed under mild conditions with high efficiency and broad substrate scope. snnu.edu.cn For instance, Rh(III)-catalyzed C-H activation of sydnones and their oxidative coupling with internal alkynes leads to the synthesis of quinoline-fused sydnones. snnu.edu.cn Another strategy involves the rhodium-catalyzed [4+2] annulation of benzamidines with acetylene (B1199291) surrogates, such as vinyl selenone, to produce isoquinolines, which are structural isomers of quinolines. researchgate.net This highlights the utility of rhodium catalysis in constructing the core bicyclic framework. researchgate.net

Mechanistic Investigations of Synthetic Routes

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the synthesis of quinolines is crucial for optimizing reaction conditions and developing new synthetic routes.

In palladium-catalyzed dehydrogenative coupling, the mechanism is believed to proceed through a 6-exo-trig cyclization of an N-alkenyl aniline derivative. mdpi.com This is followed by isomerization of the newly formed double bond and subsequent aromatization, often facilitated by an oxidant, to yield the stable quinoline ring. The choice of reaction conditions can halt the process at the 1,2-dihydroquinoline stage before full aromatization occurs. mdpi.com

The Krapcho de-ethoxycarbonylation, a key step in certain syntheses of this compound derivatives, involves the nucleophilic attack of a halide ion (often from the solvent or an added salt) on the ethyl group of the ester. mdpi.com This is followed by the elimination of an ethyl halide and carbon dioxide, leading to the final product. This reaction is particularly effective for β-keto esters, malonic esters, and α-cyano esters attached to a heterocyclic ring. mdpi.com

Mechanistic studies of rhodium-catalyzed C-H amination have suggested that the process involves a rate-limiting C-H bond activation of the arene by the rhodium catalyst, followed by the insertion of an azide (B81097) into the resulting rhodacycle intermediate to form the C-N bond. orgsyn.org Similarly, electrochemical studies combined with H/D exchange experiments on rhodium-catalyzed [4+2] annulations confirm a reversible C-H activation step as a key part of the catalytic cycle. rsc.org Copper-catalyzed reactions often involve different mechanisms, with some proceeding through radical pathways, particularly in oxidative coupling reactions. organic-chemistry.org The higher temperatures often required for copper-catalyzed acyloxylations compared to palladium-catalyzed versions suggest different activation barriers and mechanistic pathways. beilstein-journals.org

Analysis of Intermediate Formation and Rearrangements

The synthesis of this compound can be achieved through various methodologies, with the Gould-Jacobs reaction being a prominent and well-documented pathway. This route involves the formation of key intermediates and a significant thermal cyclization step, which can be considered a type of molecular rearrangement. The analysis of these intermediates is crucial for understanding the reaction mechanism and optimizing synthetic outcomes.

The primary route to obtaining the quinoline core necessary for this compound is through the formation of a 4-hydroxyquinoline precursor, which is subsequently functionalized. The key stages involve the condensation of an aniline with a malonic ester derivative, followed by a high-temperature cyclization.

Stage 1: Formation of Diethyl 2-((phenylamino)methylene)malonate

The initial step involves the condensation of aniline with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the ethoxymethylene group, leading to the elimination of ethanol and the formation of the key intermediate, Diethyl 2-((phenylamino)methylene)malonate. nih.govwikipedia.org

This intermediate is crucial as it contains the necessary components for the subsequent cyclization to form the quinoline ring. The stability and yield of this intermediate can be influenced by reaction conditions such as temperature and the presence of catalysts.

Table 1: Spectroscopic Data for Diethyl 2-((phenylamino)methylene)malonate Intermediate

| Spectroscopic Data Type | Observed Signals and Interpretation |

| ¹H NMR (in DMSO-d₆) | Signals corresponding to the ethyl ester groups (triplet and quartet), aromatic protons of the aniline ring, and a characteristic signal for the vinyl proton are expected. A spectrum of a similar compound, 4-nitroanilino methylene (B1212753) malonate, showed characteristic peaks for the N-H proton. researchgate.net |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, carbons of the ethyl groups, aromatic carbons, and the vinylic carbons would confirm the structure. nih.gov |

| IR (KBr) | Characteristic absorption bands would include N-H stretching, C=O stretching of the ester groups, and C=C stretching of the vinyl group. researchgate.net |

| Mass Spectrometry | The molecular ion peak corresponding to the formula C₁₄H₁₇NO₄ would be observed. nih.gov |

Stage 2: Thermal Cyclization and Rearrangement to Ethyl 4-hydroxyquinoline-3-carboxylate

The Diethyl 2-((phenylamino)methylene)malonate intermediate undergoes a thermally induced intramolecular cyclization, which is a key rearrangement step. nih.govwikipedia.org This reaction is typically carried out in a high-boiling solvent like diphenyl ether at temperatures often exceeding 250°C. thieme-connect.com The reaction proceeds through a 6-electron cyclization process, leading to the formation of Ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.org This transformation involves the formation of a new heterocyclic ring and is a critical step in establishing the quinoline core. The efficiency of this cyclization can be influenced by temperature and reaction time. ablelab.eu Microwave-assisted heating has also been employed to improve yields and shorten reaction times. thieme-connect.com

Table 2: Research Findings on the Cyclization of Diethyl anilinomethylenemalonate

| Entry | Temperature (°C) | Reaction Time (min) | Yield of Ethyl 4-hydroxyquinoline-3-carboxylate (%) | Reference |

| 1 | 250 | 10 | 1 | ablelab.eu |

| 2 | 300 | 10 | 37 | ablelab.eu |

| 3 | 250 | 30 | 1 | ablelab.eu |

| 4 | 300 | 30 | 28 | ablelab.eu |

| 5 | 300 | 5 | 47 | ablelab.eu |

The resulting Ethyl 4-hydroxyquinoline-3-carboxylate exists in tautomeric equilibrium with its keto form, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. wikipedia.org

Table 3: Spectroscopic Data for Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate

| Spectroscopic Data Type | Observed Signals and Interpretation |

| ¹H NMR | A broad singlet for the 4-OH proton (around δ 11.2 ppm), signals for the ethyl ester group, and aromatic protons are characteristic. |

| ¹³C NMR | Peaks for the carbonyl carbons of the ester and the quinolone ring, as well as the carbon bearing the hydroxyl group, are key identifiers. nih.gov |

| IR (KBr) | Strong absorption for the C=O of the ester (around 1695 cm⁻¹) and a broad O-H stretch are typically observed. thieme-connect.com |

| Mass Spectrometry (LC-MS ESI) | A molecular ion peak at m/z 218.08 (M+1) confirms the molecular weight. thieme-connect.com |

Stage 3: Formation of 4-Chloroquinoline Intermediate

The hydroxyl group at the 4-position of the quinoline ring is not a good leaving group for direct nucleophilic substitution to introduce the acetate moiety. Therefore, it is typically converted to a more reactive group, such as a chlorine atom. This is achieved by treating Ethyl 4-hydroxyquinoline-3-carboxylate (or its decarboxylated analogue) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the phosphorus atom, followed by rearrangement and elimination to yield the 4-chloroquinoline intermediate.

Stage 4: Nucleophilic Substitution to form this compound

The final step involves a nucleophilic substitution reaction on the 4-chloroquinoline intermediate. The enolate of ethyl acetate, generated using a strong base like sodium hydride or lithium diisopropylamide (LDA), acts as the nucleophile. This enolate attacks the electron-deficient C4 position of the quinoline ring, displacing the chloride ion and forming the target molecule, this compound. nih.gov This reaction is an example of nucleophilic aromatic substitution (SNAr).

An alternative approach involves the reaction of 4-chloroquinoline with diethyl sodiomethylmalonate, followed by a de-ethoxycarbonylation step to yield the corresponding propanoate ester. nih.gov A similar reaction with the enolate of ethyl acetate would lead directly to the desired product.

The analysis of these intermediates through spectroscopic methods is essential to confirm their structure at each stage of the synthesis, ensuring the desired transformations and rearrangements have occurred as predicted.

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For ethyl 2-(quinolin-4-yl)acetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is employed for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons of the quinoline ring system generally appear in the downfield region between δ 6.6 and 8.6 ppm.

For this compound, the spectrum would show characteristic signals for the ethyl group and the methylene (B1212753) bridge, in addition to the quinoline ring protons. The ethyl group protons would manifest as a triplet for the methyl (CH₃) group and a quartet for the methylene (OCH₂) group, a result of spin-spin coupling. The methylene protons (CH₂) connecting the quinoline ring to the ester group would likely appear as a singlet. The protons on the quinoline ring itself (H-2, H-3, H-5, H-6, H-7, H-8) would present as a complex pattern of doublets, triplets, and multiplets, with their specific chemical shifts and coupling constants determined by their position on the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 | 3H |

| OCH₂ (ethyl) | ~4.1 | Quartet | ~7.1 | 2H |

| CH₂ (acetate bridge) | ~4.0 | Singlet | - | 2H |

| Quinoline H | ~7.3 - 8.9 | Multiplet | - | 6H |

Note: This table is based on general values for similar structures and awaits experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum would feature a signal for the carbonyl carbon (C=O) of the ester group in the highly deshielded region, typically around δ 170 ppm. The carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm). The aliphatic carbons—the OCH₂ and CH₃ of the ethyl group and the CH₂ bridge—would resonate in the upfield region of the spectrum. The electronegative oxygen atom causes the OCH₂ carbon to appear further downfield than the CH₂ bridge and the terminal CH₃ carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| CH₃ (ethyl) | ~14 |

| CH₂ (acetate bridge) | ~45 |

| OCH₂ (ethyl) | ~61 |

| Quinoline C | ~120 - 150 |

| C=O (ester) | ~171 |

Note: This table is based on general values for similar structures and awaits experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, GNOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex structures like quinolines. jomardpublishing.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity within the ethyl group and to trace the proton-proton coupling network across the quinoline ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is exceptionally powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the CH₂ bridge protons to the quinoline C-4 and the ester carbonyl carbon would confirm the connection of the ethyl acetate (B1210297) moiety to the quinoline ring at the 4-position. jomardpublishing.com

GNOESY (Gradient Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations which help in determining the molecule's stereochemistry and conformation.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In this technique, the volatile compound is passed through a GC column, where it is separated from other components of a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

A typical GC-MS analysis of a quinoline derivative would involve an instrument equipped with a capillary column (e.g., HP5MS) and a programmed oven temperature ramp to ensure efficient separation. mdpi.com The resulting chromatogram would show a peak at a specific retention time for this compound, and the mass spectrometer would provide a mass spectrum corresponding to this peak. The mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ion peaks, which create a unique "fingerprint" for the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (molecular formula C₁₃H₁₃NO₂), HRMS can unequivocally confirm its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Mass |

|---|---|---|---|

| Protonated Molecule | C₁₃H₁₄NO₂⁺ | 216.1019 | Data not available |

Note: The calculated exact mass is provided for the protonated molecule. Experimental data is required for confirmation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) spectroscopy provides definitive evidence for the key functional moieties in this compound. The spectrum is characterized by distinct absorption bands corresponding to the ester group and the quinoline ring system. While specific data for the title compound is not extensively published, analysis of closely related quinoline acetate derivatives allows for a reliable assignment of its expected vibrational frequencies. tandfonline.comresearchgate.nettandfonline.com

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which is anticipated to appear in the region of 1730-1750 cm⁻¹. iucr.org The aromatic C=C and C=N stretching vibrations originating from the quinoline ring typically manifest as a series of bands in the 1480–1620 cm⁻¹ range. iucr.org Additionally, C-H stretching vibrations from the aromatic quinoline ring are expected above 3000 cm⁻¹, while those from the aliphatic ethyl and methylene groups appear in the 2900-3000 cm⁻¹ region. tandfonline.com

Detailed assignments for analogous compounds provide further insight. For instance, in ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, the C=O stretch was observed at 1730 cm⁻¹, aromatic C=C stretches between 1618–1486 cm⁻¹, and the C=N vibration at 1429 cm⁻¹. iucr.org

Table 1: Characteristic FT-IR Vibrational Frequencies for Ethyl Quinoline Acetate Analogues

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Source(s) |

| C-H Stretch | Aromatic (Quinoline) | 3129 - 3228 | tandfonline.com |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2991 - 3154 | tandfonline.com |

| C=O Stretch | Ester | ~1730 | iucr.org |

| C=C / C=N Stretch | Aromatic (Quinoline) | 1486 - 1618 | iucr.org |

| C-N Stretch | Quinoline Ring | ~1429 | iucr.org |

| C-O Stretch | Ester | 1000 - 1300 | tandfonline.com |

Electronic Spectroscopy for Conjugation Systems

Electronic spectroscopy is used to study the conjugated π-electron system of the quinoline ring.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is dominated by the electronic transitions within the quinoline chromophore. The quinoline ring, a bicyclic aromatic system, gives rise to characteristic π→π* transitions. For quinoline derivatives, these transitions typically result in strong absorption maxima in the UV region, often around 270-287 nm. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the ring. The ethyl acetate group, being largely unconjugated with the aromatic system, is expected to have a minimal direct effect on the primary absorption bands of the quinoline core.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

While a specific single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic studies on closely related analogues provide a clear model for its expected solid-state conformation. aphrc.orgnih.goviucr.org These studies consistently show that the quinoline ring system is nearly planar. aphrc.orgnih.goviucr.org The ethyl acetate substituent, however, often adopts a conformation that is significantly twisted out of the plane of the aromatic ring.

For example, in the structure of Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, the planar ester group has an orthogonal orientation with respect to the quinoline bicycle, with a dihedral angle of 86.7°. nih.gov Similarly, in a more complex derivative, the acetate substituent is positioned almost perpendicularly to the mean plane of the oxoquinoline unit. aphrc.orgiucr.org This orthogonal arrangement minimizes steric hindrance and is a common structural motif in this class of compounds. The crystal system for these analogues is often monoclinic, with space groups such as P2₁/c or C2/c being reported. nih.govchemmethod.comvulcanchem.com

Table 2: Representative Crystallographic Data for an Ethyl Quinoline Acetate Analogue

| Parameter | Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate | Source(s) |

| Chemical Formula | C₁₄H₁₅NO₄ | nih.gov |

| Molar Mass | 261.27 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (variant of C2/c) | nih.govvulcanchem.com |

| a (Å) | 21.608 | nih.gov |

| b (Å) | 9.2155 | nih.gov |

| c (Å) | 14.6795 | nih.gov |

| β (°) | 119.632 | nih.gov |

| Volume (ų) | 2540.8 | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

The solid-state packing of this compound and its derivatives is governed by a network of non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are significant organizing forces in the crystal structures of its analogues. aphrc.orgiucr.org These interactions typically involve the aromatic C-H groups of the quinoline ring or the aliphatic C-H groups of the ethyl acetate moiety acting as donors, and the carbonyl oxygen atom of the ester acting as an acceptor. nih.gov In some derivatives, these weak hydrogen bonds link molecules into extensive three-dimensional networks. aphrc.orgresearch-nexus.netnih.gov

Pi-Stacking (π-π Interactions): A dominant feature in the crystal packing of quinoline derivatives is the presence of π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules. research-nexus.netnih.goviucr.org These interactions are typically offset, where the centroid of one quinoline ring is displaced relative to the centroid of its neighbor. The centroid-to-centroid distances for these interactions are generally observed in the range of 3.6 to 3.8 Å, indicative of significant stabilizing forces. aphrc.orgiucr.orgnih.govresearchgate.net For example, a π-π interaction with a centroid-centroid distance of 3.675 Å was observed to further stabilize the crystal structure of an ethyl 2-(oxo-dihydroquinolin-1-yl)acetate derivative. aphrc.orgiucr.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis for related quinoline derivatives reveals the predominance of several key intermolecular interactions. While specific data for this compound is not available in the cited research, analysis of structurally similar compounds allows for a general understanding of the expected interactions. For instance, in many organic crystals, hydrogen-hydrogen (H···H), hydrogen-oxygen/oxygen-hydrogen (H···O/O···H), and hydrogen-carbon/carbon-hydrogen (H···C/C···H) contacts are the most significant contributors to the crystal packing. aphrc.orgiucr.orgnih.gov

In one analogous compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, the Hirshfeld surface analysis indicated that H···H interactions accounted for 53.9% of the total surface contacts, followed by H···O/O···H at 28.5% and H···C/C···H at 11.8%. aphrc.orgiucr.orgnih.gov Another related structure, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, showed a similar trend with H···H contacts at 42.3%, H···O/O···H at 34.5%, and H···C/C···H at 17.6%. nih.gov These findings underscore the importance of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structures of such quinoline derivatives. aphrc.orgiucr.org

The 2D fingerprint plots derived from the Hirshfeld surface provide a detailed quantitative breakdown of these interactions. Each point on the plot represents a unique pair of distances (dᵢ and dₑ) from the surface to the nearest atom interior and exterior to the surface, respectively. The distribution and shape of the points in the plot are characteristic of specific types of intermolecular contacts.

For example, the H···H interactions typically appear as a large, diffuse region in the fingerprint plot, reflecting the numerous van der Waals contacts between hydrogen atoms. iucr.org The H···O/O···H contacts, indicative of hydrogen bonds, are generally represented by distinct, sharp spikes on the plot. nih.gov The H···C/C···H contacts often manifest as "wings" in the fingerprint plot. nih.gov

In the crystal structure of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, π-π stacking interactions between the quinoline rings of adjacent molecules were also identified, with a centroid-to-centroid distance of approximately 3.62 Å. research-nexus.net Such interactions, if present in this compound, would appear in specific regions of the 2D fingerprint plot.

The following tables present data from related compounds, illustrating the typical distribution of intermolecular contacts as determined by Hirshfeld surface analysis.

Table 1: Percentage Contributions of Intermolecular Contacts for Related Quinoline Derivatives

| Intermolecular Contact | Contribution in ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate (%) aphrc.orgiucr.orgnih.gov | Contribution in 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate (%) nih.gov | Contribution in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate (Conformer A) (%) iucr.org | Contribution in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate (Conformer B) (%) iucr.org |

|---|---|---|---|---|

| H···H | 53.9 | 42.3 | 54.3 | 54.3 |

| H···O/O···H | 28.5 | 34.5 | 20.2 | 19.9 |

| C···H/H···C | 11.8 | 17.6 | 16.7 | 17.7 |

| N···H/H···N | - | 2.0 | - | - |

Computational and Theoretical Analysis of this compound

A comprehensive review of the computational chemistry and theoretical modeling for the specific compound this compound (CAS Number: 4789-81-5) cannot be provided at this time.

Following an extensive search of scientific literature and chemical databases, no specific published studies containing the requested theoretical and computational data for this compound were found. The required analyses, including Density Functional Theory (DFT) for optimized geometries, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, Non-Linear Optical (NLO) properties, and Reduced Density Gradient (RDG)/Atoms in Molecules (AIM) analyses, have not been reported for this particular molecule in the available literature.

While computational studies are common for the broader class of quinoline derivatives, the specific electronic and structural properties are unique to each individual compound's isomeric form and substitution patterns. For example, research is available for related isomers such as Ethyl 2-(quinolin-2-YL)acetate and other more complex quinoline structures, but these findings are not directly transferable to this compound. aphrc.orgtandfonline.comkuleuven.betandfonline.com

Therefore, in strict adherence to the request to focus solely on this compound, it is not possible to generate the detailed scientific article as outlined. The necessary data tables and detailed research findings for this specific compound are not present in the public domain.

Computational Chemistry and Theoretical Modeling of Quinoline Based Systems

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking has become an indispensable tool in computational chemistry and drug discovery for predicting the interaction between a ligand and a target macromolecule, typically a protein or nucleic acid. For quinoline-based systems, these computational techniques provide critical insights into the binding conformations and affinities that underpin their biological activities. By simulating the binding process at a molecular level, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. This approach not only helps in rationalizing the mechanism of action for known active compounds but also guides the design of new, more potent derivatives. The versatility of the quinoline (B57606) scaffold allows it to interact with a wide array of biological targets, making computational studies essential for mapping its potential therapeutic landscape.

While direct and extensive molecular docking studies specifically for ethyl 2-(quinolin-4-yl)acetate are not widely detailed in the available literature, research on structurally analogous compounds provides a strong basis for predicting its potential binding characteristics. The shared quinoline core and ethyl acetate (B1210297) functional group suggest that its interaction patterns may echo those of other quinoline derivatives that have been computationally evaluated.

Studies on related quinoline compounds have successfully predicted their binding affinities and elucidated their binding modes with various protein targets. For instance, a molecular docking study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate , a compound also featuring a quinoline core and an ethyl ester group, revealed high affinity towards several bacterial topoisomerase enzymes. iucr.org The analysis showed that this molecule fits well within the active sites of Staphylococcus aureus DNA Gyrase, Mycobacterium tuberculosis topoisomerase II, and Streptococcus pneumoniae topoisomerase IV, indicating its potential as an antibacterial agent. iucr.org

Similarly, computational analyses of ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate were performed to understand its binding interactions within the active site of the Staphylococcus aureus protein carotenoid dehydrosqualene synthase. kuleuven.be Such studies are crucial for correlating a compound's structure with its biological activity and for providing a molecular basis for its observed effects. kuleuven.be These examples underscore the utility of molecular docking in predicting how quinoline derivatives, likely including this compound, engage with biological targets.

The predicted binding affinities and key molecular interactions for these related compounds are summarized in the table below.

Table 1: Predicted Binding Affinities and Interactions of Structurally Related Quinoline Derivatives

| Compound Name | Target Protein (PDB ID) | Predicted Binding Affinity | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|---|

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Staphylococcus aureus DNA Gyrase (2XCR) | High Affinity (Specific value not detailed) | Interactions within the active site | iucr.org |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Mycobacterium tuberculosis topoisomerase II (5BTL) | High Affinity (Specific value not detailed) | Interactions within the active site | iucr.org |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Streptococcus pneumoniae topoisomerase IV (4KPF) | High Affinity (Specific value not detailed) | Interactions within the active site | iucr.org |

The elucidation of potential biological targets is a primary outcome of molecular docking studies. Based on the computational work performed on various quinoline derivatives, several classes of proteins emerge as potential targets for this compound. The quinoline ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with a diverse range of biological macromolecules. nih.govarabjchem.org

Docking studies on structurally related compounds strongly suggest that this compound could possess antibacterial properties by targeting essential bacterial enzymes. iucr.org Potential targets in this domain include:

Bacterial Topoisomerases : DNA gyrase and topoisomerase IV are well-established targets for quinolone antibiotics. iucr.org The demonstrated high affinity of a related quinoline derivative for these enzymes in S. aureus, M. tuberculosis, and S. pneumoniae suggests this as a promising area of investigation. iucr.org

Other Bacterial Enzymes : The investigation of carotenoid dehydrosqualene synthase from S. aureus as a potential target for a quinoline derivative indicates that other metabolic enzymes crucial for bacterial survival could also be inhibited. kuleuven.be

Beyond antibacterial targets, the broader literature on quinoline derivatives points to other potential therapeutic areas:

Anticancer Targets : Certain quinoline derivatives have been investigated as anticancer agents. rsc.orgmdpi.com Docking studies have shown that they can bind to targets like Epidermal Growth Factor Receptor (EGFR) kinase and the colchicine-binding site of tubulin, thereby interfering with cancer cell proliferation and survival. rsc.orgmdpi.com

Antiviral Targets : The 3CL protease (3CLpro) of SARS-CoV has been identified as a target for some quinoline structures, highlighting a potential antiviral application. mdpi.com

G-Protein Coupled Receptors (GPCRs) : Specific quinoline derivatives, such as 1H-imidazo[4,5-c]quinolin-4-amines, have been identified as positive allosteric modulators of the A3 adenosine (B11128) receptor, indicating a role in neuromodulation. nih.gov

These findings collectively suggest that the biological activity of this compound is likely mediated by its interaction with specific protein targets. The precise nature of these targets can be hypothesized from studies on related analogs, but requires confirmation through dedicated in silico screening and subsequent in vitro biological validation.

Pharmacological Applications and Structure Activity Relationship Sar Studies

Antifungal Efficacy

Quinoline (B57606) derivatives have emerged as a significant class of compounds in the search for new antifungal agents, demonstrating activity against a range of fungal pathogens. Their mechanism of action is often linked to the disruption of essential fungal cellular processes.

The development of drug-resistant fungal infections necessitates the discovery of novel antifungal compounds. nih.gov Quinoline derivatives have been identified as effective agents against various Candida species. nih.gov While direct studies on Ethyl 2-(quinolin-4-YL)acetate are not extensively detailed, the broader class of quinoline compounds has shown promise. For instance, certain C-2-substituted quinoline derivatives have demonstrated effectiveness against different Candida species. nih.gov

Similarly, various natural and synthetic compounds have been tested against Aspergillus niger. Ethyl acetate (B1210297) extracts from fungi like Aspergillus niger itself have yielded bioactive compounds with antifungal properties. nih.gov Hybrid molecules incorporating a coumarin (B35378) scaffold with other heterocyclic rings have also shown good antifungal activity against both Aspergillus niger and Candida albicans, in some cases comparable to the standard drug fluconazole. mdpi.com The inherent antifungal potential of the quinoline ring system makes it a valuable starting point for the design of new antifungal drugs.

Table 1: Antifungal Activity of Selected Compound Classes

| Compound/Extract Class | Fungal Strain(s) | Observed Effect | Reference |

| C-2-substituted quinoline derivatives | Candida species | Effective inhibition | nih.gov |

| Coumarin-triazole/thiadiazole hybrids | Aspergillus niger, Candida albicans | Good antifungal activity | mdpi.com |

| Ethyl acetate extract of T. vulgare | Candida albicans | Synergistic effect with chlorhexidine | nih.gov |

A key target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane. nih.govresearchgate.net The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. researchgate.net Azole antifungals, for example, act by inhibiting the lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in this pathway. researchgate.netmdpi.com

Quinoline-type inhibitors have been specifically investigated for their role in targeting ergosterol biosynthesis. nih.gov Through computational methods like molecular docking and dynamics simulations, researchers have analyzed the binding mechanisms of quinoline derivatives to key enzymes in the pathway, such as Erg1, Erg11 (CYP51), and Erg24. nih.govresearchgate.net These studies indicate that C-2-substituted quinoline derivatives can dock and stabilize on these proteins, suggesting their potential as regulators of ergosterol synthesis. nih.gov This mechanism provides a strong rationale for the observed antifungal activity of the quinoline scaffold. nih.gov

Antiprotozoal and Antimalarial Activities

Protozoal diseases, including amoebiasis and malaria, represent a significant global health burden. mdpi.comfrontiersin.org The quinoline ring is famously the core structure of quinine, the first widely used antimalarial drug, and its synthetic analogue, chloroquine (B1663885). nih.gov This has spurred extensive research into quinoline-based compounds for a variety of antiprotozoal applications.

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a major cause of morbidity and mortality in developing nations. frontiersin.orgnih.gov The current standard of care, metronidazole, has limitations, prompting the search for new therapeutic agents. mdpi.com Research into synthetic heterocyclic compounds has shown promising results. For example, one study demonstrated that a synthetic heterocyclic compound (C15H12N5OCl) exhibited a high rate of inhibition (89.4% at 1 µg/ml) against E. histolytica in vitro, an efficacy close to that of metronidazole. iimmun.ru While the quinoline ring is a bioisostere of other heterocyclic systems like quinoxaline, which have also been studied for anti-amebic activity, the direct evaluation of this compound against E. histolytica is not prominently featured in the literature. nih.gov However, the general success of related heterocyclic compounds suggests the potential of the broader class. frontiersin.orgiimmun.ru

Malaria remains a life-threatening disease, largely due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov The quinoline scaffold is central to antimalarial drug discovery. nih.gov Numerous studies have explored the synthesis and evaluation of novel quinoline derivatives to overcome resistance.

Molecular hybridization, which combines the pharmacophoric elements of different molecules, has been a successful strategy. For instance, hybrids of 7-chloroquinoline (B30040) (the core of chloroquine) and arylsulfonamide moieties have been synthesized and tested against chloroquine-resistant P. falciparum strains. nih.gov Some of these compounds, particularly those with specific linker lengths between the two moieties, displayed significantly higher activity than chloroquine itself. nih.gov Another series of quinoline-4-carboxamides was optimized from an initial hit to yield lead molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria. acs.org

Table 2: In Vitro Antiplasmodial Activity of Selected Quinoline Derivatives

| Compound Class | P. falciparum Strain | IC50 Value | Reference |

| Quinoline-triazole hybrid | CQS Pf3D7 | 21.89 ± 4.51 µM (EC50) | nih.gov |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | 0.19 µg/mL | nih.gov |

| 7-chloroquinoline-arylsulfonamide hybrid (4 CH2 linker) | W2 (CQR) | 0.05–0.15 µM | nih.gov |

| Quinoline-4-carboxamide (screening hit) | 3D7 | 120 nM (EC50) | acs.org |

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant

Anticancer and Antiproliferative Investigations

The quinoline framework is a versatile scaffold that has also been extensively explored for its anticancer potential. Derivatives of quinoline have demonstrated cytotoxic and antiproliferative activities against a variety of human cancer cell lines.

Novel series of quinoline derivatives are continuously being designed and synthesized to act as potent antiproliferative agents. For example, a series of quinoline-containing analogues of Combretastatin (B1194345) A-4, a known tubulin polymerization inhibitor, showed significant antiproliferative activities in the submicromolar range against four different cancer cell lines. mdpi.com One of the most potent compounds from this series exhibited IC50 values ranging from 0.02 to 0.04 µM. mdpi.com

In another study, new derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole were assessed against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.org These compounds showed considerable cytotoxic activity, with IC50 values ranging from 0.137–0.332 µg/mL against HepG2 and 0.164–0.583 µg/mL against MCF-7, comparing favorably with the reference drug erlotinib. rsc.org Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones produced derivatives with potent antiproliferative activity against a panel of four cancer cell lines, with GI50 values ranging from 22 nM to 31 nM. mdpi.com These findings underscore the significant potential of the quinoline scaffold in the development of novel anticancer therapeutics. nih.govnih.gov

Table 3: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound Series | Cancer Cell Line(s) | IC50 / GI50 Range | Reference |

| Quinoline-containing Combretastatin A-4 analogues | Four cancer cell lines | 0.02–0.04 µM (most potent) | mdpi.com |

| Quinoline-oxadiazole derivatives | HepG2, MCF-7 | 0.137–0.583 µg/mL | rsc.org |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Four cancer cell lines | 22–31 nM (most potent) | mdpi.com |

Antiviral Research

The structural versatility of quinoline derivatives has also made them attractive candidates for antiviral drug discovery. A key target for coronaviruses like SARS-CoV-2 is the 3-chymotrypsin-like protease (3CLpro), an enzyme essential for viral replication.

The main protease (Mpro), or 3CLpro, of SARS-CoV-2 is a validated target for antiviral therapeutics because of its critical role in processing viral polyproteins. Inhibition of this enzyme blocks the viral life cycle. While direct testing of this compound against SARS-CoV-2 3CLpro has not been reported in the available literature, in silico studies have suggested that other quinoline-based drugs could be repurposed as inhibitors. Computational analyses predict that certain quinoline compounds can strongly interact with the active site of the protease, particularly the Cys-His catalytic dyad, thereby hindering its function. The development of peptidomimetic inhibitors targeting 3CLpro has shown that engaging the catalytic dyad histidine residue (H41) is a successful strategy, leading to compounds with nanomolar inhibitory capacity. This line of research supports the exploration of the quinoline scaffold, including derivatives like this compound, for the design of novel 3CLpro inhibitors.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. SAR studies help in designing more potent and selective compounds.

SAR analysis of quinoline derivatives has revealed that the type and position of substituents on the quinoline ring significantly impact their biological activity. In a study of substituted ethyl 2-(quinolin-4-yl)propanoates, close analogs of this compound, it was found that the presence of an alkyl group at positions 6, 7, and 8 on the quinoline ring led to a lack of antimicrobial activity. For example, a methyl group at position 6 resulted in a loss of potency against H. pylori.

Impact of Side Chain Modifications on Biological Activity

The biological activity of quinoline derivatives can be significantly altered by modifying the side chains attached to the core quinoline structure. For compounds related to the quinoline-4-yl acetate scaffold, modifications at the 2 and 4 positions have been shown to enhance cytotoxic activity, particularly with the introduction of bulky aryl groups.

In the development of antimalarial quinoline-4-carboxamides, a medicinal chemistry program focused on optimizing substituents at various positions. The initial hit compound, while active, suffered from poor aqueous solubility and metabolic instability. acs.org By systematically modifying the side chains, researchers aimed to improve potency, solubility, and metabolic stability. acs.orgnih.gov For instance, analogues were optimized using an ethyl-linked pyrrolidine (B122466) substituent on the amide at the R² position, which demonstrated the best profile in terms of lipophilicity, activity, and stability in hepatic microsomes. acs.org Further modifications at the R³ substituent aimed to enhance potency while maintaining moderate lipophilicity. acs.org This iterative process of design, synthesis, and evaluation underscores the critical role of side chain modifications in fine-tuning the pharmacological profile of quinoline derivatives.

Rational Design for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of a drug's mechanism of action and its molecular target to create compounds with improved efficacy and safety. manchester.ac.ukbenthamscience.com For quinoline derivatives, this involves strategies to enhance their interaction with biological targets while minimizing off-target effects. benthamscience.comnih.gov

One key strategy involves the judicious modification of functional groups to block metabolic pathways that would otherwise inactivate the compound. This can be achieved by introducing groups that are resistant to metabolism, such as fluorine atoms, or by using sterically hindering groups like a t-butyl group. benthamscience.com Such modifications can lead to improved pharmacokinetic profiles and enhanced therapeutic activity. benthamscience.com

In the context of antimalarial quinoline-4-carboxamides, the initial hit from a phenotypic screen was optimized through a rational design approach. The program aimed to improve potency against Plasmodium falciparum, increase aqueous solubility, and enhance metabolic stability. nih.gov This led to the discovery of lead molecules with low nanomolar in vitro potency and excellent oral efficacy in animal models. nih.gov Similarly, the design of new diarylurea and diarylamide derivatives incorporating a quinoline core has led to compounds with broad-spectrum antiproliferative activity and high potency as selective C-RAF kinase inhibitors. nih.gov These examples highlight how a rational, iterative design process can successfully transform initial hits into potent and selective drug candidates. nih.govnih.gov

Mechanism of Action Elucidation in Biological Systems

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound and its analogues, research has focused on identifying their molecular targets and unraveling their interactions with cellular pathways.

Identification of Molecular Targets (e.g., Cytochrome bc1 complex)

A significant molecular target for many quinoline derivatives is the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain. nih.govmdpi.comasm.org This complex is a crucial enzyme for cellular respiration and a validated target for antimalarial and antimicrobial drugs. nih.govmdpi.com

Quinoline compounds can inhibit the cytochrome bc1 complex by binding to one of its two catalytic sites: the ubiquinol (B23937) oxidation (Qo) site or the ubiquinone reduction (Qi) site. nih.govmdpi.com For instance, 4(1H)-quinolone derivatives have been identified as inhibitors of the cytochrome bc1 complex in malaria parasites, effectively killing drug-resistant strains. nih.gov Some of these compounds, particularly 2-aryl quinolones, bind to the Qi site, which offers a potential advantage in overcoming resistance that has emerged from mutations in the Qo site, the target of the established antimalarial atovaquone. nih.govacs.org The development of endochin-like quinolones (ELQs) has shown that manipulating substitutions on the quinoline ring can achieve selective targeting of either the Qo or Qi site. mdpi.com While effective against parasites, some quinolones exhibit toxicity due to cross-species inhibition of the human cytochrome bc1 complex, highlighting the ongoing challenge of achieving target selectivity. nih.gov

Investigations into Cellular Pathways and Biochemical Interactions

Beyond direct enzyme inhibition, quinoline derivatives modulate a variety of cellular pathways to exert their pharmacological effects. Several studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells. This process is often associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov

The antimalarial action of some quinolines, like chloroquine, involves interfering with the detoxification of heme in the parasite's food vacuole. nih.govnih.gov Heme, released from the digestion of hemoglobin, is toxic to the parasite and is normally polymerized into non-toxic hemozoin. Chloroquine is thought to inhibit this polymerization process, leading to a toxic buildup of heme. nih.gov

In cancer research, a novel quinoline derivative was found to exert its anticancer effects by downregulating Lumican, a proteoglycan involved in tumor progression. mdpi.com Analysis of the signaling pathways affected by this compound pointed towards the modulation of the ERK1/2 and MAPK pathways. mdpi.com Other antitumor mechanisms attributed to quinoline derivatives include the inhibition of various protein kinases and the disruption of DNA-related processes. researchgate.net

In Vitro Cytotoxicity Assessment in Mammalian Cells (e.g., L929 mouse fibroblast cells)

Evaluating the cytotoxicity of new chemical entities against mammalian cells is a critical step in the preclinical assessment of their therapeutic potential and safety. The L929 mouse fibroblast cell line is a standard model used for such in vitro cytotoxicity studies.

Studies on novel carboxymethyl chitosan (B1678972) derivatives carrying quinoline groups demonstrated their low toxicity profile. When tested against L929 cells using the MTT assay, most of these derivatives showed no cytotoxicity, with cell viability remaining above 75%. nih.gov Only one derivative exhibited low cytotoxicity, and only at a high concentration of 1000 μg/mL. nih.gov

In another study, the cytotoxicity of certain 8-substituted quinolines was compared between cancerous and non-cancerous cell lines. The results indicated a degree of selectivity, with the compounds showing higher IC50 values (lower toxicity) in L929 fibroblast cells compared to HeLa cancer cells. researchgate.net This suggests a potential therapeutic window where the compounds are more toxic to cancer cells than to normal cells.

| Compound Type | Concentration | Cell Viability (%) | IC50 (µg/mL) | Source |

|---|---|---|---|---|

| Carboxymethyl Chitosan-Quinoline Derivatives | < 1000 µg/mL | > 75% | Not Applicable | nih.gov |

| O-CMCS derivative 1a | 1000 µg/mL | 50.77 ± 4.67% | Not Determined | nih.gov |

| 8-Substituted Quinoline (Compound 5) | Not Specified | Not Specified | 27.6 | researchgate.net |

| 8-Substituted Quinoline (Compound 6) | Not Specified | Not Specified | 40.1 | researchgate.net |

| 8-Substituted Quinoline (Compound 11) | Not Specified | Not Specified | 35.3 | researchgate.net |

| 8-Substituted Quinoline (Compound 12) | Not Specified | Not Specified | 32.8 | researchgate.net |

Emerging Research Directions and Future Prospects

Development of Novel Chemical Entities with Enhanced Bioactivity

The versatility of the Ethyl 2-(quinolin-4-yl)acetate structure allows for extensive chemical modification to generate novel compounds with potentially enhanced biological activities. benthamdirect.comjneonatalsurg.com Researchers are actively exploring the synthesis of new derivatives to broaden their therapeutic applications, particularly in antimicrobial and anticancer domains. nih.govrsc.org

One notable area of research involves the synthesis of substituted ethyl 2-(quinolin-4-yl)propanoates. These compounds are derived from 4-chloroquinolines, which are themselves synthesized from substituted anilines via the Gould-Jacobs reaction. nih.govmdpi.com This multi-step synthesis provides numerous opportunities to introduce diverse functional groups onto the quinoline (B57606) ring, leading to a library of novel compounds.

A study on a series of these novel propanoate derivatives demonstrated significant antimicrobial activity, particularly against Helicobacter pylori, a bacterium linked to various gastric diseases. nih.govmdpi.com The structure-activity relationship (SAR) studies revealed that the nature and position of the substituent on the quinoline ring play a crucial role in determining the antimicrobial potency. For instance, certain substitutions led to compounds with potent activity against H. pylori, while others showed modest activity against a broader range of bacteria and fungi. mdpi.com

Furthermore, the hybridization of the quinoline moiety with other pharmacologically active scaffolds, such as 1,3,4-oxadiazole, has yielded promising results. rsc.org Novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. rsc.org Several of these hybrid molecules exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing greater potency than the reference drug, erlotinib. rsc.org These findings highlight the potential of creating multi-target agents by combining different bioactive moieties. mdpi.comrsc.org

| Compound Type | Key Structural Feature | Observed Bioactivity | Reference |

|---|---|---|---|

| Substituted ethyl 2-(quinolin-4-yl)propanoates | Various substituents on the quinoline ring | Potent antimicrobial activity against Helicobacter pylori | nih.gov |

| Quinoline-oxadiazole hybrids | Hybrid of quinoline and 1,3,4-oxadiazole | Significant anticancer activity against HepG2 and MCF-7 cell lines; potent antimicrobial action | rsc.org |

| Quinoline-based hydroxyimidazolium hybrids | Hybrid of quinoline and hydroxyimidazolium | Potent anti-staphylococcal and anti-mycobacterial activity | nih.govmdpi.com |

| Quinoline-2-one derivatives | Substitutions on the quinoline-2-one scaffold | Significant activity against multidrug-resistant Gram-positive bacteria (MRSA, VRE) | nih.gov |

Strategies to Combat Antimicrobial and Antifungal Resistance

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of new drugs that can overcome existing resistance mechanisms. nih.gov Quinoline derivatives, including those related to this compound, are at the forefront of this research. nbinno.com The development of antimicrobial resistance is a common cause of treatment failure for infections like those caused by H. pylori. mdpi.comsemanticscholar.org

One key strategy is the design of hybrid molecules that combine the quinoline scaffold with other antimicrobial agents. This approach can lead to compounds with novel mechanisms of action or the ability to target multiple pathways, reducing the likelihood of resistance development. researchgate.net For example, quinoline-oxadiazole hybrids have demonstrated potent activity against S. aureus, E. coli, and C. albicans, with some derivatives surpassing the efficacy of reference drugs like neomycin. rsc.org

Researchers are also exploring modifications to the quinoline core to enhance activity against drug-resistant strains. nih.gov Studies on quinoline-2-one derivatives have identified compounds with potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Similarly, other research has identified quinoline-based compounds that are effective against drug-resistant Mycobacterium tuberculosis. acs.org

The structure-activity relationship studies are crucial in this endeavor, helping to identify the specific structural features that confer activity against resistant pathogens. nih.govnih.gov For instance, the position and nature of substituents on the quinoline ring have been shown to significantly influence the antimicrobial spectrum and potency. nih.gov

Advanced Approaches in Drug Design and Optimization

Modern drug design increasingly relies on rational, structure-based approaches to optimize lead compounds. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.netnih.govmdpi.com

A key strategy is the creation of hybrid molecules, which covalently link two or more pharmacophores to create a single entity with potentially synergistic or multi-target activities. rsc.orgmdpi.com This approach has been successfully applied to quinoline derivatives, leading to compounds with combined anticancer and antimicrobial properties, or dual-target antimicrobial agents. rsc.orgnih.gov The design of these hybrids is often guided by the known biological activities of the constituent moieties. rsc.org

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of new derivatives. researchgate.netacs.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural motifs responsible for its therapeutic effects. For example, in a series of quinoline-based combretastatin (B1194345) A-4 analogues designed as tubulin polymerization inhibitors, the position of a methyl substituent on the quinoline ring significantly influenced the antiproliferative activity. mdpi.com

The concept of multi-target drug design is also gaining traction. mdpi.com Chronic and complex diseases often involve multiple biological pathways, and drugs that can modulate several targets simultaneously may offer improved efficacy and a lower propensity for resistance. The versatile binding properties of the quinoline nucleus make it an ideal scaffold for developing such multi-target agents. mdpi.com

Integration of Computational and Experimental Methodologies in Drug Discovery

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become a powerful paradigm in modern drug discovery. This integrated approach accelerates the identification and optimization of new drug candidates. nih.govresearchgate.net

Molecular docking and other computational screening techniques are used to predict how potential drug molecules will interact with their biological targets. nih.govnih.gov This allows researchers to prioritize which compounds to synthesize and test in the laboratory, saving time and resources. For instance, in the development of novel quinoline derivatives as peptide deformylase (PDF) inhibitors, molecular docking was used to guide the design of the compounds. nih.gov

Following in silico analysis, the most promising candidates are synthesized and evaluated in vitro to determine their actual biological activity. nih.govresearchgate.net This experimental validation is crucial to confirm the computational predictions. For a series of quinoline-2-carbaldehyde hydrazone derivatives, antimicrobial activities were evaluated using the microdilution method after initial computational studies. tandfonline.com

Furthermore, computational tools like molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of ligand-protein complexes, helping to explain the observed biological activity. nih.govmdpi.com In the study of quinoline-based PDF inhibitors, MD simulations were used to confirm the stability of the complex formed by the most potent compound and the target enzyme. nih.gov This integrated approach, combining prediction with empirical testing, is crucial for the rational design of new and more effective drugs based on the this compound scaffold. nih.govmdpi.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(quinolin-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Common synthetic approaches involve coupling quinoline-4-ylacetic acid derivatives with ethyl esters under acidic or basic catalysis. For example, the use of acyl chlorides (e.g., 2-(4-chlorophenyl)-3-methylbutanoyl chloride) with ethyl acetate derivatives in chlorinated solvents at low temperatures (e.g., 273 K) can yield target compounds. Optimization includes adjusting reaction time, solvent polarity (e.g., chloroform vs. THF), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?